1,3,5-Trichlorobenzene

Catalog No.
S569634
CAS No.
108-70-3
M.F
C6H3Cl3
M. Wt
181.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trichlorobenzene

CAS Number

108-70-3

Product Name

1,3,5-Trichlorobenzene

IUPAC Name

1,3,5-trichlorobenzene

Molecular Formula

C6H3Cl3

Molecular Weight

181.4 g/mol

InChI

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

XKEFYDZQGKAQCN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)Cl

solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992)
Soluble in chloroform
Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid
In water, 6.01 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.0006

Synonyms

NSC 4389; Symmetrical trichlorobenzene; s-Trichlorobenzene; sym-Trichlorobenzene

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)Cl

The exact mass of the compound 1,3,5-Trichlorobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 67.1° f (ntp, 1992)3.31e-05 msoluble in chloroformsparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acidin water, 6.01 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 0.0006. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4389. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. It belongs to the ontological category of trichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,5-Trichlorobenzene is a highly symmetrical (D3h) chlorinated aromatic compound utilized primarily as a rigid, three-fold symmetric building block in advanced organic synthesis. Unlike its more common asymmetric isomers, which are predominantly used as bulk industrial solvents, this crystalline solid serves as a critical structural node for synthesizing star-shaped macromolecules, covalent organic frameworks (COFs), and specialized cross-coupling derivatives. Its defined thermal properties and predictable reactivity make it a high-value precursor for materials science and supramolecular chemistry [1].

Substituting 1,3,5-Trichlorobenzene with the widely available 1,2,4-Trichlorobenzene isomer fundamentally disrupts downstream material properties. Because 1,2,4-Trichlorobenzene lacks D3h symmetry, it cannot yield the C3-symmetric architectures required for highly ordered metal-organic frameworks (MOFs) or star-shaped nanographenes [1]. Furthermore, their physical states are incompatible for process substitution: 1,2,4-Trichlorobenzene is a liquid at room temperature (MP ~17 °C), whereas 1,3,5-Trichlorobenzene is a solid (MP ~63 °C), dictating entirely different handling, dosing, and thermal sublimation profiles during manufacturing[2].

C3-Symmetric Core Suitability for Star-Shaped Architectures

1,3,5-Trichlorobenzene possesses D3h point group symmetry, making it an essential central core for synthesizing C3-symmetric star-shaped molecules, such as giant nitrogen-doped nanographenes [1]. In contrast, the asymmetric 1,2,4-Trichlorobenzene cannot generate these highly ordered, rotationally symmetric architectures, which are critical for forming robust 2D networks and microporous frameworks [2].

Evidence DimensionMolecular Symmetry and Precursor Viability
Target Compound DataD3h symmetry; yields C3-symmetric star-shaped products
Comparator Or Baseline1,2,4-Trichlorobenzene (Asymmetric / C1 symmetry)
Quantified DifferenceEnables 3-fold rotational symmetry in downstream products vs. structural asymmetry
ConditionsSynthesis of rigid macromolecular cores

Procurement of the 1,3,5-isomer is strictly required for applications demanding highly ordered, self-assembling symmetric frameworks.

Catalytic Cross-Coupling Efficiency vs. Brominated Analogs

While 1,3,5-Tribromobenzene is traditionally favored for cross-coupling due to weaker C-Br bonds, 1,3,5-Trichlorobenzene offers a more cost-effective and widely available alternative for industrial scale-up [1]. Using modern high-activity palladium catalysts (as low as 0.3 mol % Pd), 1,3,5-TCB undergoes efficient one-pot triple Suzuki-Miyaura coupling to yield 1,3,5-triarylbenzenes exclusively, achieving yields up to 83%[2].

Evidence DimensionTriple Suzuki-Miyaura Coupling Yield
Target Compound DataUp to 83% yield (using 0.3 mol% Pd catalyst at 60 °C)
Comparator Or Baseline1,3,5-Tribromobenzene (Traditional high-cost baseline)
Quantified DifferenceComparable high yields achieved with a lower-cost aryl chloride precursor
ConditionsOne-pot triple coupling with arylboronic acids

Allows buyers to substitute expensive tribrominated precursors with a more economical chlorinated analog without sacrificing coupling efficiency.

Physical State and Thermal Processing Behavior

1,3,5-Trichlorobenzene is a crystalline solid at room temperature with a melting point of approximately 63 °C, whereas the more common 1,2,4-Trichlorobenzene is a liquid (melting point 17 °C)[1]. This distinct thermal profile means 1,3,5-TCB can be utilized as a sublimable solid intermediate or a crystallizing additive, completely differentiating its handling, volatility, and processing requirements from the bulk solvent applications of the 1,2,4-isomer [2].

Evidence DimensionMelting Point / Physical State at 25 °C
Target Compound Data~63 °C (Solid)
Comparator Or Baseline1,2,4-Trichlorobenzene (17 °C, Liquid)
Quantified Difference46 °C higher melting point; solid vs. liquid phase
ConditionsStandard ambient temperature and pressure (SATP)

Dictates the physical handling, dosing mechanisms, and thermal processing parameters required during manufacturing.

Core Building Block for Star-Shaped Nanographenes

Due to its D3h symmetry, 1,3,5-Trichlorobenzene is the optimal starting material for synthesizing C3-symmetrical precursors, which are subsequently extended radially to form giant star-shaped nitrogen-doped nanographenes [1].

Cost-Effective Precursor for Triarylbenzenes

Where 1,3,5-Tribromobenzene is cost-prohibitive for large-scale synthesis, 1,3,5-Trichlorobenzene serves as a highly efficient substitute in one-pot triple Suzuki-Miyaura cross-coupling reactions, yielding 1,3,5-triarylbenzenes with high conversion rates using modern palladium catalysts[2].

Synthesis of C3-Symmetric MOF and COF Linkers

The rigid, three-fold symmetric geometry of 1,3,5-Trichlorobenzene makes it a critical precursor for generating multi-topic organic linkers, such as 1,3,5-tris(4-carboxyphenyl)benzene, necessary for the self-assembly of highly ordered microporous frameworks [1].

Physical Description

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992)
Liquid
White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline]
WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

Needles
White crystals
Long needles

XLogP3

4.2

Exact Mass

179.930033 g/mol

Monoisotopic Mass

179.930033 g/mol

Boiling Point

407.1 °F at 760 mmHg (NTP, 1992)
208 °C
1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/

Flash Point

224.6 °F (NTP, 1992)
107 °C
107 °C /closed cup/

Heavy Atom Count

9

Vapor Density

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

1.456 g/cu m at 20 °C (liquid)
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

LogP

4.19 (LogP)
log Kow = 4.19
4.15

Decomposition

The substance decomposes on burning producing toxic and corrosive fumes.

Melting Point

145 to 147 °F (NTP, 1992)
62.8 °C
63 °C

UNII

2HS4M0BX3C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 49 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (88.89%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mmHg at 172.4 °F (NTP, 1992)
0.24 [mmHg]
0.24 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 24

Pictograms

Irritant

Irritant

Other CAS

108-70-3
63697-19-8

Absorption Distribution and Excretion

... 1,3,5-Trichlorobenzene was admin orally to rats at 2 mg/kg, and ... /appeared/ in fat at greater concentration than in liver, kidneys, heart, or blood.
... Five days after the oral administration of 1,3,5-trichlorobenzene to rabbits, 9% ... of the administered /cmpd/ was excreted as monophenols.
All three isomers of trichlorobenzene are absorbed from the gastrointestinal tract, intact skin, and lung.
The tissue distribution and elimination of 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene were examined in male Sprague Dawley rats. Fasted animals were given single doses of 10 mg/kg of the (14)C labeled isomers by gavage. Serial sacrifices were performed at 0.5, 1, and 24 hr and 1, 2, 7, 14, 28, and 56 days post administration. Radioassays utilized the liver, kidneys, spleen, brain, pancreas, lung, heart, thigh muscle, skin, perirenal fat, testes, bladder, adrenals, epididymis, seminal vesicles, prostate, gastrointestinal tract, blood, and salivary glands. The data for each tissue was fitted to a linear compartmental pharmacokinetic model. The amount of (14)C excreted in urine and feces was determined daily for 1,2,3-trichlorobenzene and 1,3,5-trichlorobenzene isomers. Radioactivity from the labeled isomers appeared in the blood and tissues within 30 min of administration, peaked at approximately 4 hr, and slowly declined to background levels. Radioactivity attributed to 1,2,4-trichlorobenzene dropped to background levels after 28 days. The bladder, kidney, fat, skin, liver, and adrenals showed high 1,2,4-trichlorobenzene activity up to 24 hr post treatment. Radioactivity due to 1,2,3-trichlorobenzene dropped to background levels after 56 days for liver, fat, and skin and 28 days for the other tissues. The highest 1,2,3-trichlorobenzene concentrations were found in liver, fat, kidney, and bladder. Significant levels of radioactivity from 1,3,5-trichlorobenzene remained in the tissues after 56 days for all tissues examined. Approximately 85% of the 1,3,5-trichlorobenzene and 92% of the 1,2,3-trichlorobenzene were excreted within 24 hr of dosing. Compartmental analysis showed 1,3,5-trichlorobenzene to have the highest values for the linear coefficients of exponential decay.

Metabolism Metabolites

1,3,5-Trichlorobenzene is metabolized to chlorobenzene and 2,4,6-tichlorophenol in rabbits ... . /From table/
In metabolic studies with rabbits using each of the 3 isomeric trichlorobenzenes at 0.5 g/kg ... 1,3,5-trichlorobenzene was least rapidly metabolized. ... Practically no ethereal sulfate or mercapturic acid /was formed/, & only phenol formed was 2,4,6-trichlorophenol.
... Five days after the oral administration of 1,3,5-trichlorobenzene to rabbits, 9% ... of the administered /cmpd/ was excreted as monophenols.
Im injection of approx 50 mg/kg trichlorobenzene to hens resulted in polychlorobenzenes in the yolk in amounts of 2.5 to 6.1% of the admin dose. The egg white contained almost no residue. 1,3,5-Trichlorobenzene was metabolized to 2,4,6-trichlorophenol.
Trichlorobenzene is absorbed via oral, inhalation, and dermal routes. It is believed to be metabolized via cytochrom p-450 enzymes into metabolites that include phenols, mercapturic acid, and catechols.(T38)

Wikipedia

1,3,5-Trichlorobenzene

Biological Half Life

Approximate half-life of 1,3,5-trichlorobenzene is 8.5 days.

Methods of Manufacturing

... By Sandmeyer reaction on 3,5-dichloroaniline, by reaction of benzene-1,3,5-trisulfonic acid derivatives with phosgene, by vapor phase chlorination of 1,3-dichlorobenzene, and by chlorination of 3,5-dichloronitrobenzene or 1-bromo-3,5-dichlorobenzene at 300 - 400 °C. The proportion of the 1,3,5-isomer in a mixture can be raised by isomerization of the other trichlorobenzenes with aluminum chloride or by reacting tetrachlorobenzenes and higher chlorobenzenes with alkali metal amides. Total isomerization is reported to occur when SbF5 - HF is used as a catalyst system. The three trichlorobenzenes can be separated by distillation and crystallization.
Prepared from 2,4,6-trichloroaniline by diazotization and treatment with alcohol ... .
Diazotization of 2,4,6-trichloroaniline, followed by treatment with a reducing agent such as hypophosphorous acid.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Explosives Manufacturing
Benzene, 1,3,5-trichloro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Method: EPA 8121; Procedure: gas chromatography; Analyte: 1,3,5-trichlorobenzene; Matrix: environmental samples and RCRA wastes; Detection Limit: 12 nanogram/L.
Air Samples: ... An air sampling tube packed with two sections of Amberlite XAD-2 resin separated by a silanized glass wool plug, to collect the chlorobenzenes /is used/. The adsorbent is desorbed with carbon tetrachloride and analyzed by GC using a photoionization detector. When using this method the minimum detection limits for mono, di, tri, tetra, and pentachlorobenzenes are 15, 20, 30, 35, and 45 ppb (v/v), respectively. /Chlorobenzenes/
A Soxhlet extraction technique for recovering chlorobenzenes from sediments and fish was described. Extract was concentrated by evaporation, cleaned with florisil (sediments) or a combination of alumina, silica gel, florisil & acidified silica gel (fish) before quantitation by capillary gas chromatography with an electron capture detector. Recoveries for all chlorobenzenes were greater than 80%. /Chlorobenzenes/
... Because of differences in the electron capture response of the isomers at each chlorination level, residue quantitation requires the separation of all 12 chlorobenzenes. Resolution studies were made on packed and capillary columns coated with Kovats' Ca87H176 hydrocarbon, OV-101, OV-210, OV-17 and Carbowax 20M. Satisfactory resolution of all 12 chlorobenzenes was obtained with a Carbowax 20M-coated 20 ml column operated isothermally at 120 °C. /Chlorobenzenes/
For more Analytic Laboratory Methods (Complete) data for 1,3,5-TRICHLOROBENZENE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of chlorobenzenes in human urine and blood samples by gas chromatography with photoionization detection. The method consisted of carbon tetrachloride extraction, silica gel column chromatography, and concn with a Kuderna-Danish concentrator. Specially designed column packing allowed separation in 16 min. Recoveries from urine and blood samples were 83% (1 to 500 ppb). /chlorobenzenes/
Bonded phase packed columns were investigated for their utility in determining a variety of chemicals, drugs and pesticides by gas chromatography/mass spectrometry. Combined with a generalized extraction procedure and clean-up by gel permeation chromatography, the procedure enabled development of a single screen applicable to the biological matrices encountered in veterinary toxicology.
A method has been developed for determination of organochlorine contaminants in human adipose tissue. After fat extraction from the tissue with acetone-hexane (15 + 85, v/v), organochlorines were fractionated from fat by gel permeation chromatography with methylene chloride-cyclohexane (1 + 1, v/v) as solvent. After Florisil column cleanup, the GPC extract was analyzed by capillary column gas chromatography using 2 columns of different polarity. Compound identity was confirmed by gas chromatography-mass spectrometry using selected ion monitoring. Recoveries for fortification levels of 10-500 ng/g were greater than 80% except for trichlorobenzene and hexachlorobutadiene (ca 60%). /Trichlorobenzene/
A 10 g biological sample was treated with 5% sodium hydroxide (100 ml), extracted with distilled water in the presence of 5 ml n-hexane, and the extract allowed to stand for cooling. The org phase was separated, treated with 5 ml concentrated hydrogen sulfate (for removal of interfering substances), 10 ml sodium sulfate (10%), 10 ml distilled water, then anhydrous sodium sulfate (for dehydration), and analyzed for chlorobenzenes by gas chromatography. Recoveries ranged from 90.2 to 95.2%. Reproducibility with a relative standard deviation of < 2% was found. In general, detection limits increased with increasing chloride contents. The method was used in detection of chlorobenzene contamination in fish. /Chlorobenzenes/
Complex sample matrixes of estuarine biota tissue were analyzed for selected chlorinated cmpd /including 1,3,5-trichlorobenzene/ using gas chromatography/positive chemical ionization/tandem mass spectrometry. The detection limit ... was 20 pg, and the instrument response was linear over 5 orders of magnitude.

Storage Conditions

In general it is unsafe to store oxidizers close to liquids of low flash point. ... Keep all flammables away from an area where oxidizing agents are stored. This storage area should be kept cool and ventilated, and should be fireproof.

Stability Shelf Life

Stable under normal laboratory storage conditions. Volatile with steam.

Dates

Last modified: 08-15-2023

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